molecular formula C23H21NO B184667 N-benzhydryl-2-phenylcyclopropane-1-carboxamide CAS No. 5230-70-6

N-benzhydryl-2-phenylcyclopropane-1-carboxamide

Cat. No.: B184667
CAS No.: 5230-70-6
M. Wt: 327.4 g/mol
InChI Key: KHDFIBIXXCAAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-2-phenylcyclopropane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with a diphenylmethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-phenylcyclopropane-1-carboxamide typically involves the reaction of diphenylmethylamine with 2-phenylcyclopropanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-efficiency and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and suitable solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-benzhydryl-2-phenylcyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-benzhydryl-2-phenylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzhydryl-2-phenylcyclopropane-1-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclopropane ring structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

5230-70-6

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

IUPAC Name

N-benzhydryl-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C23H21NO/c25-23(21-16-20(21)17-10-4-1-5-11-17)24-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-22H,16H2,(H,24,25)

InChI Key

KHDFIBIXXCAAKP-UHFFFAOYSA-N

SMILES

C1C(C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.